molecular formula C22H27N5O2 B2684348 N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1170566-83-2

N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide

Cat. No.: B2684348
CAS No.: 1170566-83-2
M. Wt: 393.491
InChI Key: LXAAHPUXRWSSQH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a 1-methyl-1H-benzimidazole moiety linked to a piperazine ring via a methylene bridge, which is further functionalized with an acetamide group bearing a 2-methoxyphenyl substituent. This specific architecture suggests potential for diverse biological activity. The inclusion of the piperazine ring is a well-established strategy in drug design, primarily known to enhance aqueous solubility and improve the oral bioavailability of lead compounds . Furthermore, the N-arylpiperazine motif is a recognized pharmacophore in ligands for central nervous system (CNS) targets, particularly for serotonergic and dopaminergic receptors, indicating this compound's potential utility in neuroscience research for disorders like anxiety, depression, and schizophrenia . The benzimidazole core is a privileged structure in medicinal chemistry, associated with a range of activities. Benzimidazole-containing molecules have been explored as acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are relevant in the study of atherosclerosis, neurodegenerative diseases, and cancer . The specific substitution pattern in this compound makes it a valuable intermediate for developing novel enzyme inhibitors or receptor modulators. Researchers can utilize this high-purity compound as a key building block for synthesizing more complex derivatives or as a pharmacological tool for in vitro binding and functional assays to investigate its mechanism of action and affinity for various biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-25-19-9-5-3-7-17(19)23-21(25)15-26-11-13-27(14-12-26)16-22(28)24-18-8-4-6-10-20(18)29-2/h3-10H,11-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAAHPUXRWSSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide, a compound featuring a benzimidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various enzymes. This article synthesizes findings from diverse research studies, highlighting the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

N 2 methoxyphenyl 2 4 1 methyl 1H benzo d imidazol 2 yl methyl piperazin 1 yl acetamide\text{N 2 methoxyphenyl 2 4 1 methyl 1H benzo d imidazol 2 yl methyl piperazin 1 yl acetamide}

This structure incorporates a benzimidazole ring, which is known for its role in various pharmacological activities.

1. Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related benzimidazole compounds can induce apoptosis in cancer cell lines such as MCF7 and A549. The mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to increased cytotoxicity against tumor cells .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cyclooxygenase (COX) : It demonstrated notable COX-2 inhibition with an IC50 value of 3.11 μM, indicating potential anti-inflammatory properties .
  • Concentrative Nucleoside Transporters (CNT) : Enhanced inhibition of hCNT2 and rCNT2 transporters was observed, with IC50 values reaching as low as 0.062 μM for certain derivatives .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
Anticancer ActivityMCF725.72 ± 3.95
Apoptosis InductionA5490.54
COX InhibitionCOX-23.11
hCNT2 InhibitionhCNT20.062

Case Study: Anti-Cancer Activity

In a study involving tumor-bearing mice, the compound was shown to significantly suppress tumor growth when administered at specific dosages. Flow cytometry analyses revealed that the compound promotes apoptosis in a dose-dependent manner, highlighting its potential as an effective anticancer agent .

Scientific Research Applications

Physical Properties

The compound exhibits moderate solubility in organic solvents, which is crucial for its application in drug formulation. Its stability under physiological conditions makes it a suitable candidate for further investigation.

Anticancer Activity

Recent studies have highlighted the potential of N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide as an anticancer agent. For instance, derivatives of benzimidazole have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic carcinoma. The compound demonstrated an IC50 value of approximately 6.3 μM against pancreatic cancer cells, indicating promising anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, it showed minimum inhibitory concentration (MIC) values of 8 μg/mL against Staphylococcus aureus and Streptococcus faecalis compared to standard antibiotics . This suggests its potential as a lead compound in developing new antimicrobial agents.

Anti-inflammatory Properties

Research indicates that compounds with a benzimidazole core can exhibit anti-inflammatory effects. In particular, derivatives similar to this compound have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. One study reported an IC50 of 3.11 μM for COX-2 inhibition, showcasing the compound's potential in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated several derivatives of benzimidazole, including the target compound. The results indicated that certain derivatives exhibited enhanced antiproliferative activity against cancer cell lines, with notable selectivity and low toxicity profiles .

Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial activity, a series of piperazine-based compounds were synthesized and tested against various bacterial strains. The results demonstrated that compounds similar to this compound had comparable or superior activity to established antibiotics, suggesting their viability as novel therapeutic agents .

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerMDA-MB-231 (Breast Cancer)6.3
AntimicrobialStaphylococcus aureus8
Streptococcus faecalis8
Anti-inflammatoryCOX-23.11

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Table 1: Key Structural Differences

Compound Name / Source Core Structure Key Substituents Functional Groups
Target Compound Benzo[d]imidazole 1-Methyl, piperazine-methylene, 2-methoxyphenyl-acetamide Acetamide, methoxy, piperazine
N-(benzo[d]thiazol-2-yl)-2-(4-(2-((4-nitrophenyl)amino)-2-oxoethyl)piperazin-1-yl)-acetamide Benzothiazole Piperazine-linked nitro-phenylacetamide Nitro, acetamide, benzothiazole
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone Benzo[d]imidazole Piperazine-ethyl linker, 4-methoxybenzyl-pyridinyl Methanone, pyridine, methoxy
Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylat Benzo[d]imidazole Piperidine-carboxylate, 4-fluorobenzyl Fluorobenzyl, carboxylate
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide Imidazole (non-benzo fused) 2-Nitroimidazole, 4-fluorobenzyl-acetamide Nitro, fluorobenzyl

Key Observations :

  • Heterocycle Variations : Replacement of benzoimidazole with benzothiazole () or imidazole () alters electron distribution and steric bulk, affecting target selectivity .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) may enhance metabolic stability but reduce solubility, whereas methoxy (target compound) balances lipophilicity and bioavailability .

Key Findings :

  • Anticancer Potential: ’s benzothiazole derivative highlights the role of nitro groups in enhancing cytotoxicity, suggesting that the target compound’s methoxy group may prioritize selectivity over potency .
  • Receptor Targeting : ’s dual H1/H4 activity underscores the importance of piperazine flexibility, a feature shared with the target compound .
  • Synthetic Accessibility : demonstrates the acetamide group’s utility in generating diverse heterocycles, a strategy applicable to the target compound for derivative libraries .
Structure-Activity Relationship (SAR) Insights
  • Benzoimidazole vs.
  • Piperazine Substitution : Piperazine-linked methylene (target) vs. ethyl () affects conformational freedom, influencing binding kinetics .
  • Methoxy vs. Nitro Groups : Methoxy (electron-donating) may improve solubility but reduce metabolic stability compared to nitro (electron-withdrawing) in .

Q & A

Basic: What are the critical steps for synthesizing N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step reactions, including:

  • Coupling of benzo[d]imidazole derivatives with piperazine intermediates under reflux conditions using solvents like DMF or ethanol (65–80°C) .
  • Acetylation of intermediates (e.g., chloroacetamide derivatives) with controlled pH (7.5–8.5) to avoid hydrolysis .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .
    Optimization tips :
  • Use TLC or HPLC to monitor reaction progress .
  • Adjust catalyst loading (e.g., K₂CO₃ for nucleophilic substitutions) to minimize byproducts .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the methoxyphenyl and benzoimidazole groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ peak at m/z 462.2) .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Basic: How can researchers address solubility challenges for in vitro assays?

Answer:

  • Solvent systems : Use DMSO for stock solutions (10 mM) with dilution in PBS or cell culture media (<0.1% DMSO final) .
  • Formulation aids : Co-solvents (e.g., PEG-400) or cyclodextrin-based carriers improve aqueous solubility .
  • pH adjustment : Test solubility in buffered solutions (pH 4.5–7.4) to mimic physiological conditions .

Advanced: What experimental designs are recommended to evaluate this compound’s biological activity against kinase targets?

Answer:

  • In vitro kinase assays : Use recombinant enzymes (e.g., EGFR, MAPK) with ATP-competitive ELISA-based protocols. Include staurosporine as a positive control .
  • Dose-response curves : Test 0.1–100 μM concentrations to calculate IC₅₀ values (triplicate runs, ±SEM) .
  • Selectivity screening : Compare activity against a kinase panel (e.g., 50+ kinases) to identify off-target effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency?

Answer:

  • Core modifications : Replace the methoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to enhance hydrophobic interactions .
  • Piperazine substitution : Introduce bulkier groups (e.g., 4-methylpiperazine) to restrict conformational flexibility and improve target binding .
  • Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea groups to modulate polarity .

Advanced: How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Answer:

  • Assay standardization : Ensure consistent ATP concentrations (e.g., 10 μM for kinase assays) and incubation times .
  • Control validation : Use reference inhibitors (e.g., imatinib for tyrosine kinases) across labs .
  • Structural analogs : Compare data with derivatives (e.g., CAS 1421481-10-8) to identify substituent-specific trends .

Advanced: What methodologies are effective for stability studies under physiological conditions?

Answer:

  • Forced degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Light/heat stability : Expose solid samples to 40°C/75% RH or UV light (254 nm) for 7 days. Use DSC/TGA to assess crystallinity changes .

Advanced: How can computational modeling predict binding modes to histamine receptors?

Answer:

  • Molecular docking : Use AutoDock Vina with H1/H4 receptor crystal structures (PDB: 3RZE, 6PV7). Focus on piperazine-acetamide interactions in the active site .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .

Advanced: What strategies elucidate reaction mechanisms for piperazine-acetamide coupling?

Answer:

  • Kinetic studies : Vary reactant concentrations and track intermediates via LC-MS .
  • Isotope labeling : Use ¹⁵N-labeled piperazine to trace bond formation via NMR .
  • Trapping experiments : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical pathways .

Advanced: What challenges arise during scale-up from milligram to gram synthesis?

Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
  • Exothermic reactions : Use jacketed reactors with controlled cooling (−5°C) during acetylation steps .
  • Byproduct formation : Optimize stoichiometry (1:1.05 molar ratio) to minimize unreacted intermediates .

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